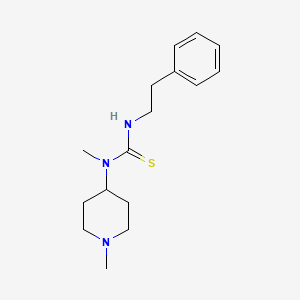

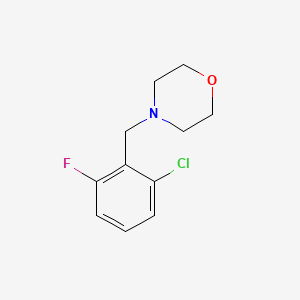

![molecular formula C20H22N4OS B5516002 4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)

4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step synthesis processes starting from basic compounds like 4-amino benzoic acid, which undergoes esterification, reflux with hydrazine hydrate, and reactions with various reagents to form the triazole-thiol derivatives. These compounds are then treated with aromatic aldehydes to produce the title compounds. The synthesis processes are characterized by their complexity, requiring precise conditions for successful completion (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

Molecular structure analysis of the compound reveals detailed information about its geometrical parameters, vibrational wavenumbers, and molecular interactions. The FT-IR, HOMO-LUMO, NBO, MEP analyses, and molecular docking studies provide insights into the compound's structural features, including bond lengths, angles, and potential sites for chemical reactions. These studies highlight the significance of the sulfur atoms and the nitrogen atoms of the triazole ring in the compound's reactivity and potential biological activities (Panicker et al., 2015).

Chemical Reactions and Properties

The triazole derivatives undergo various chemical reactions, including condensation with benzaldehyde to form Schiff bases and reactions with different reagents to produce a wide range of compounds with diverse biological activities. The reactivity of these compounds is influenced by their structural features, particularly the presence of the triazole ring and the substituents attached to it. These reactions are pivotal in exploring the chemical diversity and potential applications of triazole derivatives (Singh & Kandel, 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined through experimental methods and are essential for the compound's characterization and formulation for various uses (Kravchenko, Panasenko, & Knysh, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various substrates, are integral to understanding the compound's potential as a chemical reagent or a biological agent. Studies on the compound's corrosion inhibition efficiency for copper in saline environments highlight its potential as a novel corrosion inhibitor, demonstrating the broad spectrum of applications for this triazole derivative (Chauhan et al., 2019).

properties

IUPAC Name |

3-methyl-4-[(E)-[4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-13-9-14(2)19(15(3)10-13)12-25-18-7-5-17(6-8-18)11-21-24-16(4)22-23-20(24)26/h5-11H,12H2,1-4H3,(H,23,26)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBLHQXKSMEMKG-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)

![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)